(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including benzyloxycarbonylamino, hydroxymethyl, and sulphonic acid, contributes to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the azetidine ring, followed by the introduction of the benzyloxycarbonylamino and hydroxymethyl groups. The sulphonic acid group is then introduced through sulfonation reactions. The final step involves the formation of the tetrabutylammonium salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The benzyloxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyloxycarbonylamino-4-formyl-2-oxoazetidine-1-sulphonic acid, while reduction of the carbonyl group can produce benzyloxycarbonylamino-4-hydroxymethyl-2-hydroxyazetidine-1-sulphonic acid.
Scientific Research Applications
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, while the sulphonic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-carboxylic acid
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-phosphonic acid
Uniqueness
Compared to similar compounds, (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is unique due to the presence of the sulphonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Properties
Molecular Formula |
C28H49N3O7S |
---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(2R,3R)-2-(hydroxymethyl)-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C12H14N2O7S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;15-6-9-10(11(16)14(9)22(18,19)20)13-12(17)21-7-8-4-2-1-3-5-8/h5-16H2,1-4H3;1-5,9-10,15H,6-7H2,(H,13,17)(H,18,19,20)/q+1;/p-1/t;9-,10+/m.0/s1 |
InChI Key |
GTHUZGZKXVJVMX-XPTKLADBSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@@H](N(C2=O)S(=O)(=O)[O-])CO |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)NC2C(N(C2=O)S(=O)(=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.